In-Depth Technical Guide: Z-Glu(OBzl)-OH in Peptide Synthesis
In-Depth Technical Guide: Z-Glu(OBzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis applications, and experimental protocols related to Z-Glu(OBzl)-OH, a critical building block in modern peptide chemistry. This document is intended to serve as a practical resource for researchers engaged in peptide synthesis and drug development.
Core Properties of Z-Glu(OBzl)-OH
Z-Glu(OBzl)-OH, or N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, is a derivative of glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the γ-carboxyl group is protected as a benzyl (B1604629) ester (OBzl). This dual protection strategy allows for the selective activation of the α-carboxyl group for peptide bond formation. It is a versatile reagent in solution-phase peptide synthesis.
Physicochemical Data
The key quantitative data for Z-Glu(OBzl)-OH and its common isomers are summarized in the table below. It is crucial to select the correct isomer for the desired stereochemistry in the final peptide.
| Property | Z-L-Glu(OBzl)-OH | Z-D-Glu(OBzl)-OH |
| Molecular Formula | C₂₀H₂₁NO₆ | C₂₀H₂₁NO₆ |
| Molecular Weight | 371.38 g/mol | 371.38 g/mol |
| CAS Number | 5680-86-4 | 59486-73-6 |
| Appearance | White to off-white solid | White solid |
Application in Peptide Synthesis: A Workflow
Z-Glu(OBzl)-OH is primarily utilized in solution-phase peptide synthesis. The general workflow involves the activation of its free α-carboxyl group and subsequent coupling with the N-terminus of another amino acid or peptide chain. The protecting groups (Z and OBzl) are then removed in a subsequent step.
Experimental Protocols
Below are detailed methodologies for the synthesis and deprotection of a dipeptide using Z-L-Glu(OBzl)-OH.
Synthesis of Z-L-Glu(OBzl)-L-Phe-OMe
This protocol describes the coupling of Z-L-Glu(OBzl)-OH with L-phenylalanine methyl ester.
Materials:
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Z-L-Glu(OBzl)-OH (1.0 eq)
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L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl) (1.0 eq)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
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1-Hydroxybenzotriazole (HOBt) (1.1 eq)
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N-Methylmorpholine (NMM) (1.0 eq)
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Dichloromethane (DCM), anhydrous
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Ethyl acetate (B1210297) (EtOAc)
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5% Sodium bicarbonate solution
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1N Hydrochloric acid
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Amine Salt Neutralization: Dissolve H-L-Phe-OMe·HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.0 eq) dropwise and stir for 15 minutes.
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Carboxyl Group Activation: In a separate flask, dissolve Z-L-Glu(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.
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Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.
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Peptide Bond Formation: Add the neutralized amino ester solution from step 1 to the activated carboxyl solution from step 3. Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up:
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Filter the reaction mixture to remove the precipitated DCU.
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Wash the filtrate with 1N HCl (2x), followed by 5% NaHCO₃ solution (2x), and finally with brine (1x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica (B1680970) gel.
Deprotection of Z-L-Glu(OBzl)-L-Phe-OMe
This protocol describes the simultaneous removal of the Z and OBzl protecting groups by catalytic hydrogenation.
Materials:
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Z-L-Glu(OBzl)-L-Phe-OMe (1.0 eq)
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10% Palladium on carbon (Pd/C) catalyst (10% w/w)
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Methanol (B129727) (MeOH) or Acetic Acid
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Hydrogen gas (H₂)
Procedure:
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Reaction Setup: Dissolve the protected dipeptide (1.0 eq) in methanol or acetic acid in a hydrogenation flask.
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Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
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Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
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Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Wash the Celite pad with additional solvent (methanol or acetic acid).
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Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, H-L-Glu-L-Phe-OH.
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Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations occurring during a single cycle of peptide synthesis using Z-Glu(OBzl)-OH, highlighting the protection and deprotection logic.
